molecular formula C23H19NO5S B4668790 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate

2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate

Cat. No. B4668790
M. Wt: 421.5 g/mol
InChI Key: MMMYDHUGCAGDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate, also known as ENBDM, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. ENBDM belongs to the class of compounds known as thioesters and has been studied for its ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate is believed to exert its effects through the inhibition of enzymes and proteins in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has also been found to inhibit the activity of proteins such as beta-amyloid, which is involved in the formation of plaques in the brain that are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has been shown to have various biochemical and physiological effects on the body. It has been found to increase the levels of acetylcholine in the brain, which has been linked to improved cognitive function. 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has also been found to have anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in the body. Additionally, 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has been found to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have inhibitory effects on various enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's. Another advantage is that it has been successfully synthesized through both conventional and microwave-assisted methods. However, a limitation of 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate is that further studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate. One direction is to further investigate its potential applications in the treatment of diseases such as cancer and Alzheimer's. Another direction is to explore its effects on other enzymes and proteins in the body. Additionally, future research could focus on the development of new synthetic methods for 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate that are more efficient and cost-effective.

Scientific Research Applications

2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has been studied for its potential applications in the field of medicine. It has been found to have inhibitory effects on various enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's. 2-(4-ethylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.

properties

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-2-16-7-9-17(10-8-16)21(25)15-29-23(26)20-5-3-4-6-22(20)30-19-13-11-18(12-14-19)24(27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMYDHUGCAGDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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